molecular formula C18H17NO3 B250419 methyl 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)benzoate

methyl 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)benzoate

Cat. No.: B250419
M. Wt: 295.3 g/mol
InChI Key: ZTVKWOGFRCILDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of quinoline and benzoate and has been shown to have significant effects on the biochemical and physiological processes in the body.

Mechanism of Action

Further studies are needed to fully understand the mechanism of action of methyl 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)benzoate.
Conclusion:
This compound is a chemical compound that has been widely studied for its potential applications in scientific research. It has been shown to have significant effects on the biochemical and physiological processes in the body. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in scientific research.

Advantages and Limitations for Lab Experiments

Methyl 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)benzoate has several advantages and limitations for lab experiments. Some of the advantages include:
1. Well-studied: this compound has been widely studied, and its effects are well-documented.
2. Versatile: this compound has multiple applications in scientific research.
3. Potent: this compound is a potent compound, and small amounts can produce significant effects.
Some of the limitations of this compound for lab experiments include:
1. Cost: this compound is an expensive compound, and its cost may limit its use in some experiments.
2. Safety concerns: this compound may have safety concerns, and its use should be carefully monitored.

Future Directions

There are several future directions for the study of methyl 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)benzoate. Some of the future directions include:
1. Clinical Trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans.
2. Drug Development: this compound has potential as a drug candidate for the treatment of cancer and neurodegenerative diseases.
3.

Synthesis Methods

Methyl 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)benzoate can be synthesized through a multi-step process. The first step involves the reaction of 2-aminobenzamide with acetic anhydride to form 2-acetamido-benzamide. The second step involves the reaction of 2-acetamido-benzamide with ethyl chloroformate to form ethyl 2-(2-acetamido-phenyl)acetate. The third step involves the reaction of ethyl 2-(2-acetamido-phenyl)acetate with 2-chloroquinoline-3-carboxylic acid to form this compound.

Scientific Research Applications

Methyl 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)benzoate has been widely studied for its potential applications in scientific research. It has been shown to have significant effects on the biochemical and physiological processes in the body. Some of the scientific research applications of this compound include:
1. Cancer Research: this compound has been shown to have anti-cancer properties. It inhibits the growth and proliferation of cancer cells and induces apoptosis in cancer cells.
2. Neurodegenerative Diseases: this compound has been shown to have neuroprotective properties. It protects neurons from oxidative stress and prevents neurodegeneration.
3. Inflammation: this compound has been shown to have anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation.

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

methyl 4-(3,4-dihydro-2H-quinoline-1-carbonyl)benzoate

InChI

InChI=1S/C18H17NO3/c1-22-18(21)15-10-8-14(9-11-15)17(20)19-12-4-6-13-5-2-3-7-16(13)19/h2-3,5,7-11H,4,6,12H2,1H3

InChI Key

ZTVKWOGFRCILDV-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32

Origin of Product

United States

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